molecular formula C17H19NO3 B3068692 (+)-Narwedine CAS No. 7318-55-0

(+)-Narwedine

Cat. No. B3068692
CAS RN: 7318-55-0
M. Wt: 285.34 g/mol
InChI Key: QENVUHCAYXAROT-RHSMWYFYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Transformation in Medicinal Chemistry

  • Synthesis of Galanthamine : Narwedine serves as a precursor in the synthesis of galanthamine, a therapeutically valuable alkaloid. An efficient eleven-step synthesis process of galanthamine has been established, involving the transformation of narwedine under reductive amination conditions (Nugent & Banwell, 2016).

  • Dynamic Diastereomeric Salt Resolution : The racemic form of narwedine can be resolved using di-p-toluoyl-d-tartaric acid, resulting in excellent yields and diastereomeric excesses. This process is critical in the transformation of narwedine to (−)-galanthamine (Chaplin et al., 1998).

Enhancement of Pharmaceutical Synthesis Processes

  • Scalable Synthesis of Galanthamine : In the context of Alzheimer's disease treatment, narwedine is a key intermediate in the scalable synthesis of (−)-galanthamine. The synthesis process involves the conversion of racemic narwedine to its (−)-form using a second-order asymmetric transformation (Czollner et al., 1998).

Stereoselective Syntheses in Chemistry

  • Stereoselective Syntheses of Galanthamine Isomers : Narwedine, through its enantiomerically pure forms, is essential for the stereoselective syntheses of all four isomers of galanthamine. This involves distinct chemical reactions, such as Luche and L-selectride reductions, to achieve high enantiomeric purity and chiral accuracy in the final galanthamine isomers (Trinadhachari et al., 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(1R,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENVUHCAYXAROT-RHSMWYFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23C=CC(=O)C[C@H]2OC4=C(C=CC(=C34)C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Narwedine

CAS RN

7318-55-0
Record name Narwedine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007318550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NARWEDINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A3S1D0Z5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
617
Citations
M Node, S Kodama, Y Hamashima, T Baba… - Angewandte …, 2001 - Wiley Online Library
… chosen as the suitable substrate for conversion into the narwedine-type compound 5b [Eq.(2)]. … [5] The narwedine-type compound 6 was converted efficiently into (Æ)-narwedine (2) by …
Number of citations: 67 onlinelibrary.wiley.com
WC Shieh, JA Carlson - The Journal of Organic Chemistry, 1994 - ACS Publications
… reported for (—)-narwedine (3),3 the … narwedine (4) has been reported recently by Holton.6 We report herein a new, simple, and practical approach to the preparation of (-)-narwedine…
Number of citations: 122 pubs.acs.org
MAA Endoma‐Arias, T Hudlicky - Chemistry–A European …, 2016 - Wiley Online Library
… narwedine,11 spectral and physical properties of which were consistent with those published in the literature.12 The obtained ent-narwedine … conversion of diene 14 to narwedine (2) by …
JG Bhandarkar - repository.lboro.ac.uk
… B10synthetic conversion of trltiated galanthamine and narwedine into chlidanthine was observed. Additionally. narwedine was efficiently converted into galanthamine thus confirming …
Number of citations: 3 repository.lboro.ac.uk
S Majumder, A Yadav, S Pal, A Khatua… - The Journal of Organic …, 2022 - ACS Publications
A concise asymmetric total synthesis of naturally occurring Amaryllidaceae alkaloids sharing dihydrobenzofuran scaffolds, (−)-galanthamine (1a), (−)-lycoramine (1b), (−)-narwedine (2a)…
Number of citations: 3 pubs.acs.org
WC Wildman - The Alkaloids: Chemistry and Physiology, 1968 - Elsevier
Publisher Summary Several notable advances have been made in the analytical aspects of alkaloids. Most alkaloids have proven amenable to separation and identification by gas …
Number of citations: 49 www.sciencedirect.com
RA Holton, MP Sibi, WS Murphy - Journal of the American …, 1988 - ACS Publications
… , narwedine (4)11 was obtained. The best conditions we have found for the formation of narwedine … From this reaction mixture narwedine could be isolated by flash chromatography in 51…
Number of citations: 64 pubs.acs.org
DA Chaplin, NB Johnson, JM Paul, GA Potter - Tetrahedron letters, 1998 - Elsevier
… pure narwedine crystals which were greater than 50% and deduced that narwedine was … conglomerate nature of narwedine, dynamic entrainment of (-)-narwedine occured when a …
Number of citations: 37 www.sciencedirect.com
T Kametani, K Yamaki, T Terui, S Shibuya… - Journal of the …, 1972 - pubs.rsc.org
… Since narwedine-type enones could be key intermediates in syntheses of galanthamine-… We now report the syntheses of the new narwedine-type enone (4) by phenolic oxidation of the …
Number of citations: 13 pubs.rsc.org
R Razakov, VN Bochkarev, KA Abduazimov… - Chemistry of Natural …, 1969 - Springer
… The presence of a carbonyl group in the molecule of narwedine (Id) has no fundamental … In addition, the peak M -- 43 in the spectrum of narwedine has a greater intensity than in the …
Number of citations: 1 link.springer.com

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